molecular formula C12H10ClN3OS B273882 N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

Katalognummer B273882
Molekulargewicht: 279.75 g/mol
InChI-Schlüssel: OBPSLGRIJVEXPY-OVCLIPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide, also known as isoniazid, is a synthetic compound that is widely used as an anti-tuberculosis drug. It was first synthesized in 1951 by the Swiss chemist Paul Ehrlich and has since become one of the most important drugs in the treatment of tuberculosis. Isoniazid works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium.

Wirkmechanismus

The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are long-chain fatty acids that are covalently linked to the arabinogalactan-peptidoglycan complex in the cell wall. Isoniazid inhibits the synthesis of mycolic acids by targeting the enzyme InhA, which is involved in the synthesis of the fatty acid precursors of mycolic acids. Inhibition of InhA leads to a disruption of the cell wall, which ultimately results in the death of the tuberculosis bacterium.
Biochemical and Physiological Effects:
Isoniazid has several biochemical and physiological effects. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Isoniazid is metabolized in the liver by acetylation, which results in the formation of acetylN'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide and other metabolites. The acetylation of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is a genetically determined trait, and individuals who are slow acetylators may have higher levels of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide in their blood and are at a higher risk of toxicity. Isoniazid has been associated with several side effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.

Vorteile Und Einschränkungen Für Laborexperimente

Isoniazid has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and can be easily synthesized on a large scale. Isoniazid has been extensively studied for its anti-tuberculosis activity and has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium. However, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has several limitations for lab experiments. It has been associated with several side effects, including hepatotoxicity and peripheral neuropathy, which can limit its use in certain experimental settings. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. One area of research is the development of new drugs that target the same pathway as N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide but with improved efficacy and fewer side effects. Another area of research is the development of new diagnostic tools for tuberculosis that can detect drug-resistant strains of the bacteria. In addition, there is a need for better understanding of the mechanisms of drug resistance in tuberculosis and the development of strategies to overcome it. Finally, there is a need for better understanding of the role of mycolic acids in the cell wall of the tuberculosis bacterium and the development of drugs that target this pathway.

Synthesemethoden

The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 5-chloro-2-thiophene carboxaldehyde in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide. The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide is relatively simple and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

Isoniazid has been extensively studied for its anti-tuberculosis activity. It is used as a first-line drug in the treatment of tuberculosis, both alone and in combination with other drugs. Isoniazid has also been investigated for its potential use in the treatment of other diseases, such as leprosy and HIV. In addition, N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide has been used as a tool in research to study the metabolism of drugs and the role of mycolic acids in the cell wall of the tuberculosis bacterium.

Eigenschaften

Produktname

N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide

Molekularformel

C12H10ClN3OS

Molekulargewicht

279.75 g/mol

IUPAC-Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H10ClN3OS/c1-8(10-2-3-11(13)18-10)15-16-12(17)9-4-6-14-7-5-9/h2-7H,1H3,(H,16,17)/b15-8+

InChI-Schlüssel

OBPSLGRIJVEXPY-OVCLIPMQSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(S2)Cl

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl

Kanonische SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.